molecular formula C15H19NO4S2 B2418006 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1351609-29-4

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2418006
CAS RN: 1351609-29-4
M. Wt: 341.44
InChI Key: WBKFGUZCCVCUDM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of these compounds can be complex. They often contain a thiophene ring, which is a sulfur-containing heterocycle . The exact structure would depend on the specific compound and its synthesis process .


Chemical Reactions Analysis

Thiophene rings, which are likely present in your compound, can undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions . The exact reactions would depend on the other functional groups present in the molecule .

Scientific Research Applications

Photodynamic Therapy for Cancer

The study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, highlighting their potential as Type II photosensitizers for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Owa et al. (2002) explored the structure and gene expression relationship of antitumor sulfonamides, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, finding that they act as potent cell cycle inhibitors with potential clinical applications in cancer treatment (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Anticancer Agents Development

Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives showing high anticancer potential against various cancer cell lines, suggesting these compounds, due to their structural features including benzenesulfonamide, could serve as promising lead compounds for developing new anticancer agents (Tsai et al., 2016).

Electrophilic Selenium Reagents for Organic Synthesis

Stuhr-Hansen et al. (2011) reported on the synthesis of electrophilic organic selenium reagents, demonstrating the potential for creating unsymmetrical aromatic selenides with various applications in organic synthesis (Stuhr-Hansen, Sølling, & Henriksen, 2011).

Nonlinear Optical Materials

Li et al. (2012) synthesized thienyl-substituted pyridinium salts, investigating their second-order nonlinear optical properties for potential use in optoelectronic devices. This study indicates the relevance of structurally similar compounds in materials science for developing advanced optical materials (Li, Cui, Yang, Tao, Lin, Ye, & Yang, 2012).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methoxy-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-11-6-7-12(20-3)13(9-11)22(18,19)16-10-15(2,17)14-5-4-8-21-14/h4-9,16-17H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKFGUZCCVCUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide

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